molecular formula C10H14O2 B1237971 Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)- CAS No. 21651-53-6

Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-

Cat. No. B1237971
CAS RN: 21651-53-6
M. Wt: 166.22 g/mol
InChI Key: ZDKZHVNKFOXMND-XVYDVKMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-cis-nepetalactone is a cyclopentapyran that is (4aR,7aS)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran substituted at position 1 by an oxo group and at positions 4 and 7 by methyl groups, respectively (the 4aR,7S,7aS-diastereomer). An iridoid monoterpenoid isolated from several Nepeta plant species. It has a role as a plant metabolite. It is a cyclopentapyran and an iridoid monoterpenoid.

Scientific Research Applications

Environmental and Biological Activity

Cyclopenta[c]pyran-1(4aH)-one and its derivatives, particularly Cyclopenta[c]phenanthrenes, have been observed in the environment, and their biological activities have been a subject of study. These compounds exhibit distinct structural features like the pseudo fjord-region constructed by the cyclopentane ring, influencing their biological interactions. Notably, CP[c]Ph compounds, structurally similar to Cyclopenta[c]pyran-1(4aH)-one, have shown varying degrees of potency in inducing CYP1A gene expression in rainbow trout, a notable response indicating potential environmental impacts. These studies underline the importance of understanding the environmental occurrence, chemistry, and the biological impacts of such compounds, enhancing the risk assessment process for environmental hazards (Brzuzan et al., 2013).

Organic Synthesis and Heterocyclic Compounds

The compound under discussion is closely related to tetrahydrobenzo[b]pyrans, a significant class of heterocyclic compounds prevalent in natural compounds and pharmaceuticals. The three-component cyclocondensation involving dimedone, aldehydes, and malononitrile, facilitated by organocatalysts, has been a critical method for constructing tetrahydrobenzo[b]pyrans. These reactions, often conducted in water or water-ethanol systems, adhere to the principles of green chemistry, demonstrating the importance of Cyclopenta[c]pyran-1(4aH)-one and its derivatives in synthesizing biologically relevant heterocycles (Kiyani, 2018).

properties

CAS RN

21651-53-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4aR,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8-,9-/m0/s1

InChI Key

ZDKZHVNKFOXMND-XVYDVKMFSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]1C(=O)OC=C2C

SMILES

CC1CCC2C1C(=O)OC=C2C

Canonical SMILES

CC1CCC2C1C(=O)OC=C2C

Other CAS RN

21651-53-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-
Reactant of Route 2
Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-
Reactant of Route 3
Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-
Reactant of Route 4
Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-
Reactant of Route 5
Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-
Reactant of Route 6
Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.